molecular formula C16H12O3 B233024 4-(2-Benzoylvinyl)benzoic acid

4-(2-Benzoylvinyl)benzoic acid

Cat. No. B233024
M. Wt: 252.26 g/mol
InChI Key: BFLGEZGYYCQWRT-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Benzoylvinyl)benzoic acid, also known as trans-4-(2-carboxyvinyl)benzoic acid, is a synthetic compound that belongs to the class of stilbene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including materials science, medicine, and pharmacology.

Mechanism of Action

The mechanism of action of 4-(2-Benzoylvinyl)benzoic acid involves the inhibition of various enzymes, which play a crucial role in cell division and DNA replication. It has been found to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and repair. Additionally, it inhibits the activity of DNA polymerase, which is responsible for synthesizing new DNA strands during cell division.
Biochemical and Physiological Effects:
4-(2-Benzoylvinyl)benzoic acid has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a crucial mechanism for the elimination of abnormal cells from the body. Additionally, it has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. Moreover, it has been found to exhibit anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-(2-Benzoylvinyl)benzoic acid is its ease of synthesis and purification. Additionally, it exhibits high stability under various conditions, which makes it suitable for various lab experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the research on 4-(2-Benzoylvinyl)benzoic acid. One of the areas of interest is the development of novel polymers using this compound as a building block. These polymers can exhibit unique properties, which can make them suitable for various industrial applications. Additionally, further research can be conducted to explore the potential anticancer properties of this compound and its derivatives. Moreover, the anti-inflammatory properties of this compound can be further investigated for the development of new drugs for the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of 4-(2-Benzoylvinyl)benzoic acid involves the condensation of 2-benzoylbenzoic acid with acetylacetone in the presence of a base catalyst. The reaction proceeds via Knoevenagel condensation, which results in the formation of a β-ketoester intermediate. The intermediate undergoes decarboxylation and tautomerization to form the desired product. The yield of the reaction is typically around 50-60%, and the purity can be increased by recrystallization.

Scientific Research Applications

4-(2-Benzoylvinyl)benzoic acid has been extensively studied for its potential applications in various fields of science. In materials science, it has been used as a building block for the synthesis of novel polymers, such as poly(arylene ether)s and polyimides. These polymers exhibit unique mechanical, thermal, and electrical properties, which make them suitable for various industrial applications.
In medicine, 4-(2-Benzoylvinyl)benzoic acid has been investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes, such as topoisomerase II and DNA polymerase. Additionally, it has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.

properties

Product Name

4-(2-Benzoylvinyl)benzoic acid

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

4-[(E)-3-oxo-3-phenylprop-1-enyl]benzoic acid

InChI

InChI=1S/C16H12O3/c17-15(13-4-2-1-3-5-13)11-8-12-6-9-14(10-7-12)16(18)19/h1-11H,(H,18,19)/b11-8+

InChI Key

BFLGEZGYYCQWRT-DHZHZOJOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O

SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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